Increased Lipophilicity as a Differentiator from Non-Fluorinated Analogs
The introduction of two fluorine atoms significantly enhances the compound's lipophilicity compared to its non-fluorinated parent, phenylacetonitrile. This is a key differentiator for applications requiring improved membrane permeability. The calculated LogP value for 2,2-Difluoro-2-phenylacetonitrile is 2.5 (XLogP3) [1], whereas the LogP for phenylacetonitrile is approximately 1.56 [2]. This represents a roughly 1-log unit increase, indicating a 10-fold higher partition coefficient in an octanol-water system.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.5 (XLogP3) or 2.3 (LogP) |
| Comparator Or Baseline | Phenylacetonitrile: 1.56 (XLogP3) |
| Quantified Difference | ~1.0 log unit increase (approximately 10-fold higher partition coefficient) |
| Conditions | Computational prediction (XLogP3) [1]; experimental LogP data |
Why This Matters
Higher lipophilicity is a primary driver for selecting this compound, as it correlates with improved passive diffusion across biological membranes, a critical parameter in early-stage drug discovery for optimizing oral bioavailability and cellular penetration.
- [1] PubChem. XLogP3 value for 2,2-Difluoro-2-phenylacetonitrile. View Source
- [2] PubChem. XLogP3 value for Phenylacetonitrile. View Source
